1-ethyl-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride
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Overview
Description
1-ethyl-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is a complex organic compound with a unique structure that includes a pyrazole ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-methylpyrrole with ethyl bromide to form 1-ethyl-1-methylpyrrole. This intermediate is then reacted with 3-methylpyrazole in the presence of a base to form the desired compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole and pyrrole derivatives.
Scientific Research Applications
1-ethyl-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methylpyrazole: Shares the pyrazole ring but lacks the pyrrole moiety.
1-methylpyrrole: Contains the pyrrole ring but lacks the pyrazole moiety.
1-ethyl-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazole: Similar structure but without the hydrochloride salt.
Uniqueness
1-ethyl-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to the presence of both pyrazole and pyrrole rings in its structure. This dual-ring system imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19ClN4 |
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Molecular Weight |
254.76 g/mol |
IUPAC Name |
1-ethyl-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H18N4.ClH/c1-4-16-9-12(10(2)14-16)13-8-11-6-5-7-15(11)3;/h5-7,9,13H,4,8H2,1-3H3;1H |
InChI Key |
BUYDLPXHHCHXQI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC=CN2C.Cl |
Origin of Product |
United States |
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